molecular formula C9H16O3 B1364153 Ethyl 3-hydroxycyclohexanecarboxylate CAS No. 94160-25-5

Ethyl 3-hydroxycyclohexanecarboxylate

Cat. No. B1364153
CAS RN: 94160-25-5
M. Wt: 172.22 g/mol
InChI Key: BGAOLPQGOBDXBH-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxycyclohexanecarboxylate is an organic compound with the molecular formula C9H16O3 . It is commonly used in laboratory settings and for the synthesis of various substances .


Molecular Structure Analysis

The molecular structure of Ethyl 3-hydroxycyclohexanecarboxylate consists of nine carbon atoms, sixteen hydrogen atoms, and three oxygen atoms . The molecular weight of this compound is 172.22 g/mol .


Physical And Chemical Properties Analysis

Ethyl 3-hydroxycyclohexanecarboxylate is a liquid at room temperature . It has a density of 1.067 g/mL at 25 °C . The compound has an empirical formula of C9H16O3 .

Scientific Research Applications

Synthesis and Structural Studies

  • Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate has been synthesized via a three-component condensation process, demonstrating its utility in complex organic synthesis (Kurbanova et al., 2019).
  • The compound plays a role in the synthesis of 3-Hydroxy-9, 10, 11-trimethoxy-1, 2, 3, 4, 6, 7-hexahydro-5H-dibenzo [a, c] cycloheptatrien-5-one, indicating its use in multi-step organic synthesis processes (Nakamura et al., 1962).

Medicinal Chemistry and Drug Synthesis

  • Ethyl 3-hydroxyquinuclidine-3-carboxylate is a key intermediate in the production of the antihistamine drug Quifenadine, highlighting its role in pharmaceutical manufacturing (Puriņš et al., 2020).

NMR Spectroscopy and Structural Analysis

  • The use of NMR spectroscopy in studying ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate reveals its applicability in detailed structural analysis of complex organic molecules (Arias-Pérez et al., 1995).

Enzymatic Catalysis

  • Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate's oligomerization using horseradish peroxidase in the presence of cyclodextrine demonstrates its potential in enzymatic catalysis and polymer chemistry (Pang et al., 2003).

Pharmaceutical Building Blocks

  • Ethyl (1R, 2S)-2-hydroxycyclopentanecarboxylate and -cyclohexanecarboxylate are used to generate bicyclic dioxanone derivatives, showcasing its use in creating building blocks for pharmaceutical synthesis (Herradón & Seebach, 1989).

Photochemical Reactions

  • Ethyl 2-oxo-1-cyclohexanecarboxylate's reaction inalcoholic solutions leads to the formation of various ω-substituted esters, demonstrating its role in photochemical reactions and organic synthesis (Tokuda et al., 1978).

Attractants in Agricultural Chemistry

  • Ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, derived from ethyl 3-hydroxycyclohexanecarboxylate, is an effective attractant for the Mediterranean fruit fly, highlighting its application in agricultural chemistry (Raw & Jang, 2000).

Synthesis of Amino Acids and Peptides

  • The compound is used in the stereoselective synthesis of mono and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid, useful as building blocks for β-peptides in medicinal chemistry (Masesane & Steel, 2004).

Safety And Hazards

Ethyl 3-hydroxycyclohexanecarboxylate is classified as a combustible liquid . In case of skin contact, it is recommended to wash off with soap and plenty of water. If inhaled, the affected person should be moved to fresh air. If swallowed, it is advised to make the victim drink water and consult a doctor if feeling unwell .

properties

IUPAC Name

ethyl 3-hydroxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAOLPQGOBDXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10916224
Record name Ethyl 3-hydroxycyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10916224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxycyclohexanecarboxylate

CAS RN

94160-25-5
Record name Cyclohexanecarboxylic acid, 3-hydroxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94160-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-hydroxycyclohexanecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094160255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-hydroxycyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10916224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-hydroxycyclohexanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.093.874
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-hydroxycyclohexanecarboxylate
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Ethyl 3-hydroxycyclohexanecarboxylate
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Ethyl 3-hydroxycyclohexanecarboxylate
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Ethyl 3-hydroxycyclohexanecarboxylate
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Ethyl 3-hydroxycyclohexanecarboxylate
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Ethyl 3-hydroxycyclohexanecarboxylate

Citations

For This Compound
5
Citations
MF Clarke, LN Owen - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… Esterification, followed by hydrogenation over Raney nickel, gave ethyl 3-hydroxycyclohexanecarboxylate in good yield ; this compound had previously been obtained, in very poor yield…
Number of citations: 16 pubs.rsc.org
HK Hall Jr - Journal of the American Chemical Society, 1958 - ACS Publications
The polymerizabilities of a variety of atom-bridgedbicyclic lactams, lactones, carbonates, ureas, urethans, imides and anhydrides were found to be determined by the type of ring …
Number of citations: 126 pubs.acs.org
GV De Lucca, Q Shi, Q Liu, DG Batt… - Journal of Medicinal …, 2016 - ACS Publications
… The reaction mixture was filtered through Celite and the volatiles removed to give ethyl 3-hydroxycyclohexanecarboxylate (50 g, 96%) as a liquid and a mixture of diastereomers. The …
Number of citations: 46 pubs.acs.org
PTW Cheng, RF Kaltenbach III, H Zhang… - Journal of Medicinal …, 2021 - ACS Publications
… mg, 0.314 mmol), di-tert-butyl azodicarboxylate (217 mg, 0.942 mmol) and Ph 3 P (247 mg, 0.942 mmol) in THF (10 mL) under N 2 was added ethyl 3-hydroxycyclohexanecarboxylate (…
Number of citations: 18 pubs.acs.org
C Serres - 1952 - University of Wisconsin--Madison
Number of citations: 0

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